molecular formula C11H11NO3 B12249823 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione

3-(4-Methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B12249823
M. Wt: 205.21 g/mol
InChI Key: VUERSPWTPJFREJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted at the 3-position with a 4-methoxyphenyl group. The pyrrolidine-2,5-dione (succinimide) core is a versatile scaffold in medicinal chemistry, known for its role in anticonvulsant, analgesic, and enzyme inhibitory activities. The 4-methoxyphenyl substituent introduces electron-donating properties and modulates lipophilicity, which can influence bioavailability and target interactions .

Properties

IUPAC Name

3-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-8-4-2-7(3-5-8)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUERSPWTPJFREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reaction of 4-methoxyphenylamine with maleic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions often include the use of organic solvents such as chloroform and the application of heat to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce pyrrolidine-2-one derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold in drug discovery due to its ability to modulate biological targets effectively. Pyrrolidine derivatives have been explored for their roles in treating various diseases, including cancer and metabolic disorders.

Cancer Therapeutics

Research indicates that compounds similar to 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione can act as inhibitors of the c-Met pathway, which is often upregulated in cancer cells. For instance, certain pyrrolidinone derivatives have shown promise in inhibiting cell proliferation in breast cancer models by targeting the c-Met receptor, which is associated with tumor growth and metastasis . The inhibition of this pathway could enhance the effectiveness of existing chemotherapeutic agents by overcoming resistance mechanisms.

Anti-Inflammatory Agents

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. In particular, studies have highlighted their potential as inverse agonists of retinoic acid-related orphan receptor gamma (RORγt), which is implicated in autoimmune diseases . The ability to modulate immune responses positions these compounds as candidates for treating chronic inflammatory conditions.

Structural Studies and Synthesis

The synthesis of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methoxyaniline with dihydrofuran-2,5-dione under acidic conditions. Structural characterization using techniques like NMR spectroscopy has provided insights into its conformation and interaction patterns . Such studies are crucial for understanding how modifications to the pyrrolidine structure can influence biological activity.

Anticonvulsant Activity

Recent studies have demonstrated that certain pyrrolidine derivatives exhibit anticonvulsant activity by blocking sodium channels. For example, derivatives of pyrrolidine-2,5-dione were tested for their efficacy in preventing seizures in animal models . Specific substitutions on the pyrrolidine ring were found to enhance this activity significantly.

Metabolic Disorders

In another case study, compounds derived from 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione were evaluated for their effects on glucose metabolism and lipid profiles in diabetic models. These studies indicated that specific derivatives could restore normal glucose levels and improve dyslipidemia, suggesting a role in diabetes management .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including anti-inflammatory and anticonvulsant activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Anticonvulsant Activity
  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives ():
    • Compounds with methylene linkers (e.g., propyl) showed superior anticonvulsant activity (ED$_{50}$ = 62.14–153.25 mg/kg in MES and 6 Hz tests) compared to acetamide-linked analogs.
    • Electron-withdrawing substituents (e.g., trifluoromethyl, chlorine) on the phenyl ring enhanced antiseizure protection. For example, compound 9 (3,4-dichloro-substituted) was active in both MES and 6 Hz tests .
    • Comparison : The 4-methoxyphenyl group in the target compound lacks electron-withdrawing substituents, which may reduce anticonvulsant potency compared to chlorinated or trifluoromethylated analogs.
Serotonin Receptor Affinity
  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives ():
    • Piperidine-substituted analogs demonstrated high affinity for 5-HT${1A}$ receptors (e.g., compound 31 , K$i$ = 3.2 nM).
    • Comparison : The methoxyphenyl group may favor interactions with lipid-rich receptor pockets due to its moderate lipophilicity (logP ~1.08, similar to piperidine derivatives in ), but indole-based analogs likely exhibit stronger π-π stacking with receptors .

Physical and Pharmacokinetic Properties

Melting Points and Solubility
  • Hexadecylthio-substituted analogs (): 3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (2e) has a melting point of 103–104°C, higher than non-methoxylated analogs (e.g., 2d, 78–79°C), suggesting improved crystallinity due to the methoxy group .
  • Indole derivatives ():
    • Nitro-substituted indole analogs (e.g., 3f ) exhibit higher melting points (224–226°C) than methoxyphenyl derivatives, likely due to stronger intermolecular interactions .
Bioavailability and logP
  • Molecular Property Guidelines ():
    • Optimal oral bioavailability correlates with ≤10 rotatable bonds and polar surface area (PSA) ≤140 Ų.
    • 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione ():
  • logP = 1.08, PSA = 39.5 Ų, 6 hydrogen bond acceptors.
  • These values align with bioavailability criteria, suggesting favorable absorption compared to bulkier analogs (e.g., hexadecylthio derivatives) .

Table 1: Anticonvulsant and Analgesic Activities

Compound Substituents ED$_{50}$ (mg/kg) Key Targets Reference
3-(4-Methoxyphenyl) 4-OCH$_3$ N/A Not reported N/A
4 () 3-Methylthiophen-2-yl, morpholine 62.14 (MES) Na$^+$/Ca$^{2+}$ channels
9 () 3,4-Cl$_2$-phenyl 74.32 (6 Hz) GABA transporter
3k () 5-Methoxyindole N/A Cytotoxic (IC$_{50}$ = 8 µM)

Table 2: Molecular Properties

Compound logP PSA (Ų) Rotatable Bonds Bioavailability Prediction Reference
3-(4-Methoxyphenyl) ~1.08 ~40 4 High
2e () High* 39.5 16 Low
31 () 2.1 58.7 5 Moderate

*Estimated based on hexadecylthio chain.

Key Research Findings

Substituent Position Matters : Chlorine at the 3,4-positions (compound 9 ) enhances anticonvulsant activity, while methoxy groups may prioritize solubility over potency .

Linker Flexibility : Methylene linkers improve anticonvulsant efficacy compared to rigid acetamide groups, suggesting conformational flexibility aids target engagement .

Enzyme Inhibition : Pyrrolidine-2,5-dione derivatives with cyclohexyl or octyl groups () inhibit aromatase (IC$_{50}$ ~24 µM), but methoxyphenyl analogs may lack sufficient hydrophobicity for similar enzyme interactions .

Biological Activity

3-(4-Methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a methoxyphenyl substituent at position 3 and dione functional groups at positions 2 and 5. The presence of the methoxy group enhances its solubility and may influence biological interactions. The synthesis typically involves multi-step organic reactions, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) for analysis.

Biological Activities

Research indicates that pyrrolidine derivatives, including 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione, exhibit various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For example, derivatives have been reported to exhibit IC50 values ranging from 0.3 to 24 µM against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. Specific derivatives showed significant inhibition of cytokine production in activated peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Properties : Some derivatives exhibited antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The mechanism of action for 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to the observed pharmacological effects. For instance, it may act as a dual inhibitor for certain kinases involved in cancer progression.

Case Studies

  • Anticancer Efficacy : A study on phenylpyrazolo-pyrimidine derivatives, which share structural similarities with 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione, revealed significant anticancer effects in MCF-7 breast cancer cells. The most potent compounds induced apoptosis and inhibited cell migration .
  • Inflammation Model : In a model assessing anti-inflammatory activity, derivatives were tested for their ability to inhibit cytokine production in PBMCs. The results indicated that certain substitutions on the pyrrolidine ring could enhance anti-inflammatory effects .

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerIC50 values: 0.3 - 24 µM
Anti-inflammatorySignificant cytokine inhibition
AntimicrobialMIC values: 3.12 - 12.5 µg/mL

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the most reliable synthetic routes for 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione, and how is structural confirmation achieved? A: A common method involves refluxing equimolar amounts of 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid for 4 hours, followed by crystallization to yield the compound . Structural confirmation is typically performed via single-crystal X-ray diffraction (SCXRD), which provides bond lengths (mean C–C = 0.002 Å) and crystallographic parameters (R factor = 0.034) . Advanced purification techniques, such as recrystallization from ethanol, ensure high purity (>99%) for research applications.

Advanced Reaction Optimization

Q: How can experimental design methodologies improve the synthesis efficiency of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione? A: Statistical design of experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., temperature, stoichiometry, solvent polarity). For example, ICReDD’s quantum chemical reaction path searches combined with experimental validation can optimize reaction conditions (e.g., reflux time, acid catalyst concentration) to enhance yield . Computational tools like density functional theory (DFT) predict intermediate stability, guiding parameter selection .

Basic Analytical Characterization

Q: What analytical techniques are critical for characterizing 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione in academic research? A: Key techniques include:

  • SCXRD : Resolves molecular geometry and crystallographic packing .
  • NMR Spectroscopy : Confirms proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbon backbone integrity.
  • HPLC-MS : Validates purity and detects trace impurities (<0.1%) using reverse-phase C18 columns and ESI ionization .

Advanced Mechanistic Insights

Q: What mechanistic studies elucidate the role of acetic acid in the synthesis of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione? A: Acetic acid acts as both solvent and catalyst, facilitating nucleophilic attack by 4-methoxyaniline on dihydrofuran-2,5-dione. Isotopic labeling (e.g., 18O^{18}\text{O}-acetic acid) and kinetic studies reveal a two-step mechanism: (1) ring-opening via amine addition and (2) cyclization to form the pyrrolidine-2,5-dione core. Computational studies (e.g., transition state modeling) support this pathway .

Basic Structure-Activity Relationship (SAR) Exploration

Q: How does the 4-methoxyphenyl substituent influence the compound’s biochemical interactions? A: The methoxy group enhances lipophilicity, improving membrane permeability in cellular assays. Its electron-donating nature stabilizes charge-transfer complexes with enzymes like glycosidases, as shown in competitive inhibition studies using UV-Vis spectroscopy .

Advanced SAR and Computational Modeling

Q: How can molecular docking predict the binding affinity of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione to therapeutic targets? A: Docking simulations (e.g., AutoDock Vina) model interactions with targets like α-glucosidase. The compound’s planar pyrrolidine-2,5-dione core aligns with active-site residues (e.g., Asp214, Glu276), while the methoxyphenyl group occupies hydrophobic pockets. MD simulations (10 ns trajectories) validate binding stability, correlating with IC50_{50} values from enzymatic assays .

Stability and Degradation Under Stress Conditions

Q: What methodologies assess the stability of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione under varying pH and temperature? A: Accelerated stability studies (ICH Q1A guidelines) involve:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (>200°C).
  • pH-Dependent Hydrolysis : HPLC tracks degradation products (e.g., 4-methoxyaniline) at pH 1–13.
  • Photostability : UV irradiation (ICH Q1B) identifies photooxidation byproducts via LC-MS .

Interdisciplinary Applications

Q: How can this compound be integrated into materials science or catalysis research? A: Its rigid structure serves as a ligand in transition-metal catalysts (e.g., Pd complexes for cross-coupling reactions). In materials science, it acts as a monomer for polyimide synthesis, enhancing thermal stability (TGA 5% weight loss at 300°C) .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%)? A: Controlled replication studies under standardized conditions (e.g., inert atmosphere, calibrated equipment) isolate variables. DoE identifies critical factors (e.g., anhydrous acetic acid purity) impacting yield. Cross-lab validation with shared reference samples ensures reproducibility .

Safety and Waste Management

Q: What protocols ensure safe handling and disposal of 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione? A: Use PPE (nitrile gloves, goggles) and fume hoods during synthesis. Waste is neutralized with 10% NaOH, adsorbed onto inert substrates (e.g., vermiculite), and disposed via licensed hazardous waste facilities. LC-MS monitors effluent for compliance with EPA guidelines .

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